molecular formula C9H11NO4 B179567 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol CAS No. 186390-74-9

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Cat. No.: B179567
CAS No.: 186390-74-9
M. Wt: 197.19 g/mol
InChI Key: SYBKBPXOVQYFFA-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol typically involves the reduction of precursor compounds. One common method involves the reduction of 3-substituted isocoumarins using sodium borohydride in a methanolic solution under reflux conditions at 50°C for several hours . Another method involves the reduction of precursor aldehydes obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol serves as a versatile building block for synthesizing more complex molecules. Its hydroxymethyl and nitrophenyl groups enable it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, facilitating substitution reactions that lead to the formation of derivatives with enhanced properties.
  • Oxidation Reactions: The compound can be oxidized to produce ketones or aldehydes, expanding its utility in synthetic pathways.

Biology

This compound has been investigated for its biological activities, particularly its potential as a pharmaceutical agent. Some notable applications include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. For instance, one study demonstrated effective inhibition against Candida auris, suggesting its potential as an antifungal agent.
  • Antitumor Properties: In vitro studies indicate that certain derivatives possess antitumor activity. Research has shown that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Drug Development: Its unique structure allows for modifications that can enhance bioactivity and reduce toxicity. Researchers are investigating its role in developing new drugs targeting specific diseases.
  • Enzyme Inhibition Studies: The compound is used to study enzyme interactions and mechanisms, providing insights into biochemical pathways relevant to disease processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against multiple resistant strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.1 to 0.5 µg/mL against Candida auris, highlighting the compound's potential as a novel antifungal agent.

Case Study 2: Antitumor Activity

In vitro experiments demonstrated that derivatives of this compound significantly inhibited the growth of epidermoid carcinoma cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting that these compounds could serve as effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The hydroxymethyl and nitro groups may play a role in its biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Hydroxymethyl)phenyl)ethanol: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol: Similar structure but with the nitro group in a different position, potentially leading to different reactivity and applications.

Biological Activity

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, also known by its CAS number 186390-74-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxymethyl group and a nitro group on a phenyl ring, which may contribute to its biological activities. The presence of these functional groups can enhance interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various compounds found that derivatives with similar structures demonstrated potent antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli 0.0048 mg/mL
Staphylococcus aureus 0.0098 mg/mL
Candida albicans 0.039 mg/mL

The compound's activity against these pathogens suggests its potential as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting α-glucosidase and α-amylase, which are crucial targets in the management of diabetes.

EnzymeIC50 Value (µg/mL)
α-Glucosidase 505 ± 0.32
α-Amylase 502 ± 0.21

These results indicate that the compound could be beneficial in developing antidiabetic agents by modulating carbohydrate metabolism .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies revealed that the compound can inhibit the growth of various cancer cell lines, including HepG2 cells, in a dose-dependent manner.

Cell LineIC50 Value (µg/mL)
HepG2 0.563

This cytotoxicity suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a critical role in interacting with cellular targets, leading to inhibition of enzyme activity and disruption of microbial cell function .

Case Studies and Research Findings

  • Antibacterial Activity Study : A comparative study highlighted the enhanced antibacterial activity of compounds with hydroxymethyl and nitro substitutions on the phenyl ring. These modifications were associated with increased potency against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a study focused on various phenolic compounds, this compound was identified as having significant cytotoxic effects on liver cancer cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Research : A detailed analysis on enzyme inhibition revealed that this compound effectively inhibits α-glucosidase at concentrations comparable to standard drugs used in diabetes management, suggesting its viability as a therapeutic candidate .

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKBPXOVQYFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278146
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186390-74-9
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-5-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (60 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (3.0 g , 13.3 mmol) was treated with borane-THF complex (53.3 mL, 53.3 mmol) over 15 min at 0° C. The reaction was stirred for 18.5 hrs, quenched with THF/water (1:1, 30 mL), water (20 mL) added and the layers separated. The aqueous layer was reextracted with THF (30 mL); the combined organic phase washed with brine, dried with magnesium sulfate, and solvent removed under vacuum to give the product as a white solid (2.06 g, 78%) mp=79-81° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a Tetrahydrofuran (THF) (220 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (10.0 g, 44.4 mmol) was added sodium borohydride (5.06 g, 133 mmol) in portions. The contents were cooled to 0° C., and boron trifluoride diethyl etherate (21.3 mL, 133 mmol) was added dropwise over 1 hr. The contents were allowed to warm to 25° C. and stirred for 16 hrs. The reaction was cooled to 0° C. and cautiously quenched with aqueous sodium hydroxide (1 N, 178 mL). The contents were stirred for 3 hrs, THF was removed under vacuum, the resulting aqueous suspension was cooled to 0° C. and the product was filtered off. After drying, the product was obtained as a white solid 7.78 g (89%, mp 79-81° C.). IR 3277, 3192, 2964, 2932, 1614, 1525, 1507, 1170, 1134, 1089, 1067 cm-1.1H NMR (CD3)2SO δ8.05 (d,J=9 Hz, 1H), 8.04 (s, 1H), 7.66 (d, J=9 Hz, 1H), 5.42 (t,J=5 Hz, 1H), 4.74 (t, J=5 Hz, 1H), 4.64 (d, J=5 Hz, 2H), 3.63 (m, 2H), 2.80 (t, J=6 Hz, 2H). 13C NMR (CD3)2SO δ149.1, 146.6, 139.2, 127.8, 124.3, 121.3, 61.2, 60.6, 34.9. Anal. Calcd for C9H11NO4 :C, 54.82; H, 5.62; N, 7.10. Found: C, 54.54; H, 5.49; N, 7.07.
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 2-carboxymethyl-4-nitrobenzoic acid (13 g, 57.7 mmol), acetic anhydride (5.45 mL, 57.7 mmol) and toluene (130 mL) were heated to reflux for 5 hrs. The solvent was removed under vacuum to yield 6-nitro-isochroman-1,3-dione (compound (10) in Scheme 2) as a yellow solid (10.51 g, 88%). Borane tetrahydrofuran complex (35.6 mL, 1M in THF) was added dropwise over 40 min to a solution of 6-nitro-isochroman-1,3-dione (2 g, 9.66 mmol) in THF (40 mL) at 0° C. The contents were then stirred for 18 hrs at 25° C., cooled to 0° C., quenched with methanol (30 mL), and stirred for 1 hr. The solvents were removed under vacuum, ethyl acetate (30 mL) was added and the organic phase was washed with 10% aqueous hydrochloric acid. The aqueous acidic layer was backwashed with ethyl acetate (30 mL), the combined organic layers were dried with magnesium sulfate, and evaporated under vacuum until approximately 2 mL of ethyl acetate remained. This solution was filtered through silica gel washing with methylene chloride (30 mL) to remove impurities. The silica gel was flushed with ethyl acetate, the solvent was removed under vacuum to give a solid which was slurried in methylene chloride and filtered to afford the title diol as a white solid, 1.38 g , 73%.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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